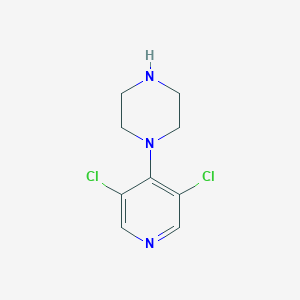

1-(3,5-Dichloropyridin-4-yl)piperazine

描述

Overview of Piperazine (B1678402) Core as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgmdpi.com This designation stems from its frequent appearance in the structures of biologically active compounds and marketed drugs. rsc.org The versatility of the piperazine core allows for structural modifications that can fine-tune the pharmacological and pharmacokinetic properties of a molecule. scilit.comnih.gov

The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. scilit.com This feature, combined with its relative structural rigidity and large polar surface area, often leads to improved aqueous solubility and oral bioavailability. scilit.comnih.gov Consequently, the piperazine moiety is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. researchgate.netresearchgate.net

The piperazine nucleus is integral to numerous commercially successful drugs, highlighting its importance in drug design and discovery. rsc.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Ciprofloxacin | Antibiotic |

| Itraconazole | Antifungal |

| Fluphenazine | Antipsychotic |

| Prazosin | Antihypertensive |

| Cyclizine | Antihistamine |

| Vortioxetine | Antidepressant |

| Imatinib | Anticancer |

| Sildenafil | Erectile Dysfunction |

This table is not exhaustive but illustrates the broad applicability of the piperazine core in medicine.

Significance of Dichloropyridine Moiety in Heterocyclic Drug Design

The dichloropyridine moiety is another crucial component influencing the chemical and biological properties of 1-(3,5-Dichloropyridin-4-yl)piperazine. Dichloropyridines are pyridine (B92270) rings substituted with two chlorine atoms, and they exist in six different isomeric forms. wikipedia.org These compounds serve as versatile building blocks in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals. chemimpex.combiosynth.com

The presence of chlorine atoms on the pyridine ring significantly alters its electronic properties and reactivity. chemimpex.com This halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Furthermore, the chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution reactions, providing a convenient method for introducing other functional groups, such as the piperazine ring in the title compound. mdpi.com

Historical Context and Evolution of Research on Related Piperazine Derivatives

The scientific journey of piperazine and its derivatives dates back to the 19th century when it was first used in the treatment of gout. rsc.org Its therapeutic applications expanded in the early 20th century, particularly with its use as an anthelmintic agent to treat intestinal worm infections. rsc.orgresearchgate.net This early success spurred further investigation into the chemical modification of the piperazine scaffold.

Throughout the 20th century, extensive research led to the synthesis of a vast number of piperazine derivatives. rsc.org These efforts revealed that the piperazine core could be incorporated into molecules targeting a wide range of biological systems. A significant area of focus has been the central nervous system (CNS), where piperazine derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents. nih.govjetir.org For example, benzylpiperazine became known as a prototype for piperazine derivatives with stimulant effects. nih.gov

The evolution of research has demonstrated the remarkable versatility of the piperazine scaffold. From its initial use against parasites, it has become a cornerstone in the development of drugs for complex diseases, including cancer and viral infections. researchgate.netresearchgate.net This historical progression highlights a continuous effort to explore new chemical space around the piperazine core to identify novel therapeutic agents.

Current Landscape and Emerging Trends in the Academic Study of this compound and its Analogues

The current research landscape for this compound and its analogues is characterized by the rational design and synthesis of new molecules for specific biological targets. The synthesis of such compounds typically involves the reaction of a dichloropyridine with piperazine or a substituted piperazine. For example, the synthesis of related compounds like 1-(5-chloropyridin-2-yl)piperazine (B1307259) has been achieved by reacting 2,5-dichloropyridine (B42133) with piperazine. nih.gov

A prominent trend is the exploration of these compounds as ligands for various receptors and enzymes involved in disease. Structure-activity relationship (SAR) studies are frequently conducted, where systematic modifications are made to the core structure to understand how chemical changes affect biological activity. jetir.org For instance, research on analogues has focused on developing selective ligands for sigma receptors, which are implicated in cancer and neurological disorders. nih.gov

Furthermore, the combination of the piperazine scaffold with other heterocyclic systems remains a fruitful area of investigation. Researchers are synthesizing novel congeners by linking the piperazine moiety to structures like azoles, with the aim of discovering new antimicrobial and antioxidant agents. japsonline.com The synthesis of cinnoline-piperazine hybrids has also been explored for potential antifungal and antitumor activities. nih.govresearchgate.netmdpi.com These studies indicate a continuing trend towards creating multi-target ligands or molecules with improved potency and selectivity by leveraging the unique properties of the 1-(dichloropyridin-4-yl)piperazine framework.

属性

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCFTLKHUONISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384127 | |

| Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-80-2 | |

| Record name | 1-(3,5-Dichloro-4-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3,5 Dichloropyridin 4 Yl Piperazine

Strategies for the Direct Synthesis of 1-(3,5-Dichloropyridin-4-yl)piperazine

The direct synthesis of this compound can be primarily achieved through nucleophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. Reductive amination offers an alternative, albeit less common, synthetic route.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for the synthesis of this compound. This reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, piperazine (B1678402).

The synthesis of the target compound can be envisioned through the reaction of 3,4,5-trichloropyridine with piperazine. In this scenario, the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, combined with the inductive effects of the chlorine atoms, activates the 4-position for nucleophilic attack. The reaction of pentafluoropyridine with piperazine, a similar SNAr reaction, proceeds readily, suggesting that 3,4,5-trichloropyridine would also be a viable substrate. researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile or an alcohol, and may be facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction.

The regioselectivity of this reaction is a critical consideration. Studies on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine have shown that the position of nucleophilic attack is influenced by both steric and electronic factors. Bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. This suggests that in the case of 3,4,5-trichloropyridine, the attack at the 4-position is sterically less hindered compared to the 2 and 6-positions, which are flanked by chlorine atoms.

A general representation of this synthetic approach is depicted below:

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Description |

| Electrophile | 3,4,5-Trichloropyridine |

| Nucleophile | Piperazine |

| Solvent | Acetonitrile, Ethanol, or similar polar aprotic or protic solvents |

| Base (optional) | A non-nucleophilic base such as triethylamine or potassium carbonate to scavenge HCl |

| Temperature | Room temperature to reflux, depending on the reactivity of the substrate |

Reductive Amination Approaches

Reductive amination represents an alternative, though less frequently reported, method for the synthesis of this compound. This two-step, one-pot reaction involves the formation of an enamine intermediate from a ketone and an amine, followed by its reduction to the corresponding amine.

In a hypothetical pathway, a suitably protected piperazine derivative could react with a dichloropyridinone precursor. The resulting enamine could then be reduced in situ using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the desired product. However, the synthesis of the required dichloropyridinone precursor might be challenging.

General conditions for reductive amination are well-established and typically involve a protic solvent and a suitable reducing agent. The pH of the reaction is often crucial for efficient iminium ion formation and subsequent reduction.

Derivatization and Functionalization of the Piperazine Ring

The secondary amine of the piperazine ring in this compound provides a convenient handle for further chemical modifications. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation and N-Acylation Procedures

N-Alkylation can be achieved by reacting this compound with a range of alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. nih.gov Common bases used for this purpose include potassium carbonate or triethylamine, and the reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net This method allows for the introduction of simple alkyl chains as well as more complex functionalities.

N-Acylation introduces an acyl group to the piperazine nitrogen, forming an amide linkage. This is typically accomplished by reacting the parent piperazine with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. semanticscholar.orgresearchgate.net These reactions are generally high-yielding and can be used to introduce a wide variety of carbonyl-containing moieties.

Table 2: Reagents for N-Alkylation and N-Acylation of this compound

| Reaction | Reagent Class | Specific Examples |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide, Ethyl bromoacetate |

| Alkyl Sulfonates | Methyl tosylate, Ethyl mesylate | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride, Chloroacetyl chloride |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride |

Incorporation into Complex Molecular Scaffolds (e.g., triazines, indazoles)

The this compound moiety is a valuable building block for the synthesis of more complex heterocyclic systems, particularly those with applications in drug discovery.

Triazines: The secondary amine of the piperazine can act as a nucleophile to displace a chlorine atom from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor for the synthesis of 1,3,5-triazine derivatives. nih.gov The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for sequential and controlled substitution. mdpi.com This approach enables the construction of elaborate molecules where the dichloropyridylpiperazine unit is linked to a triazine core, which can be further functionalized. nih.govjapsonline.com

Indazoles: The dichloropyridine moiety can be incorporated into indazole-based structures, which are known to exhibit a wide range of biological activities. nih.govmdpi.com For instance, derivatives have been synthesized where a 1-(3,5-dichloropyridin-4-yl)ethoxy group is attached to the 5-position of an indazole ring. nih.gov While not a direct reaction of the parent piperazine, this illustrates the utility of the dichloropyridine scaffold in constructing complex indazole-containing molecules. longdom.orgnih.govmdpi.com

Exploration of Substituent Effects on the Dichloropyridine Moiety

The reactivity of the dichloropyridine ring in this compound is significantly influenced by the electronic and steric properties of its substituents. The two chlorine atoms are strong electron-withdrawing groups, which deactivate the pyridine ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution.

The position of these chlorine atoms at the 3 and 5-positions, flanking the piperazine substituent at the 4-position, has a pronounced effect on the reactivity of the remaining C-H bonds of the pyridine ring. The electron-withdrawing nature of the chlorine atoms and the piperazine group makes the pyridine ring electron-deficient and thus less susceptible to electrophilic attack.

Conversely, the chlorine atoms themselves can be subject to nucleophilic displacement under certain conditions, although this would require harsh reaction conditions or the presence of a strongly activating group. The relative reactivity of the chlorine atoms could be influenced by the nature of the substituent on the piperazine nitrogen. An electron-donating group on the piperazine would increase the electron density of the pyridine ring, potentially making the chlorine atoms less susceptible to nucleophilic attack.

Stereochemical Considerations in the Synthesis of Piperazine Derivatives

The introduction of stereocenters into the piperazine ring or its substituents is a critical aspect of drug design, as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles. The synthesis of enantiomerically pure or enriched piperazine derivatives often requires stereocontrolled synthetic strategies.

Several approaches can be employed to achieve stereoselectivity in the synthesis of piperazine derivatives:

Use of Chiral Starting Materials: The synthesis can commence from readily available chiral building blocks, such as chiral amino acids or their derivatives. These chiral precursors can be elaborated into enantiomerically pure piperazine rings.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation of a prochiral enamine or imine precursor to a piperazine can provide access to chiral products.

Diastereoselective Reactions: When a stereocenter is already present in the molecule, subsequent reactions can be directed by this existing stereocenter to create new stereocenters with a high degree of diastereoselectivity.

Recent advances in synthetic methodology have provided powerful tools for the stereocontrolled synthesis of highly substituted piperazines. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches in Dichloropyridyl-Piperazine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient, safe, and environmentally benign processes. These principles of "green chemistry" are increasingly being applied to the synthesis of heterocyclic compounds, including dichloropyridyl-piperazines. taylorfrancis.comnih.gov

Advanced Synthetic Techniques that can enhance the efficiency and sustainability of these syntheses include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and in some cases, improve product purity compared to conventional heating methods. mdpi.comresearchgate.netresearchgate.netnih.gov Microwave-assisted synthesis has been successfully employed for the preparation of various N-arylpiperazines and other heterocyclic systems. researchgate.net

Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous reagents, and ease of scalability.

Green Chemistry Approaches focus on minimizing the environmental impact of chemical processes. Key strategies applicable to the synthesis of dichloropyridyl-piperazines include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or supercritical fluids, is a primary goal of green chemistry. taylorfrancis.comnih.govnih.gov The development of synthetic routes that can be performed in these benign media is highly desirable.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry as it reduces waste and improves atom economy.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes the generation of byproducts.

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Lack of Specific Pharmacological Data for this compound

Following a comprehensive review of the scientific literature, it has been determined that there is a lack of specific, publicly available research data to fulfill the detailed article outline for the chemical compound This compound .

The available evidence consistently indicates that this compound serves as a chemical intermediate or a structural fragment in the synthesis of more complex, pharmacologically active molecules. While the 3,5-dichloropyridin-4-yl moiety is a component of several documented inhibitors of the Fibroblast Growth Factor Receptor (FGFR) and modulators of the WNT signaling pathway, detailed pharmacological investigations into the standalone activity of this compound are not present in the reviewed literature.

Consequently, it is not possible to provide scientifically accurate and detailed information for the following sections as requested:

Pan-FGFR Inhibitory Profiles: No data on the broad inhibitory activity of this specific compound against the FGFR family has been found.

Selectivity against Specific FGFR Isoforms: Research detailing the selectivity of this compound for FGFR1, FGFR2, FGFR3, or FGFR4 is unavailable. Studies focus on more complex derivatives containing this chemical group rsc.org.

Ligand-Protein Interaction Analysis: There are no published crystal structures or molecular modeling studies analyzing the specific interactions of this compound within the kinase ATP-binding site of FGFRs. The available analyses pertain to larger, more complex derivatives rsc.org.

Inhibition of WNT-Driven Cellular Activity: While related structures have been investigated as WNT signaling inhibitors, specific data quantifying the inhibitory effect of this compound on WNT-driven cellular processes is not documented acs.org.

In medicinal chemistry, structure-activity relationship (SAR) studies often explore how modifications to a core chemical structure affect its biological activity nih.gov. The literature suggests that the this compound scaffold is a starting point for such optimization, but the detailed pharmacological characterization requested is performed on the subsequent, more potent derivatives, not on the base fragment itself.

Therefore, populating the requested article with thorough and scientifically accurate data focusing solely on this compound is not feasible based on current scientific publications. To do so would require extrapolation from derivative compounds, which would violate the instruction to focus exclusively on the specified chemical.

Pharmacological Investigations and Biological Activity Spectrum

Mechanistic Elucidation of Action at Molecular Targets

WNT Signaling Pathway Modulation

Impact on Downstream Signaling Components (e.g., β-catenin)

There is currently no specific information available in the scientific literature detailing the impact of 1-(3,5-Dichloropyridin-4-yl)piperazine on downstream signaling components such as β-catenin. The Wnt/β-catenin signaling pathway is crucial in cell development and homeostasis, and its dysregulation is linked to various cancers. While numerous small molecules containing piperazine (B1678402) or pyridine (B92270) motifs have been investigated as modulators of this pathway, the direct activity of this compound on β-catenin has not been reported.

Deubiquitylating Enzyme (DUB) Inhibition

No published studies were found that evaluate this compound as an inhibitor of deubiquitylating enzymes (DUBs), such as Ubiquitin-Specific Peptidase 7 (USP7). USP7 is a cysteine protease that plays a significant role in cancer by stabilizing oncogenic proteins and is a target for therapeutic intervention. nih.govnih.gov While inhibitors of USP7 have been developed, some containing piperidine scaffolds, the inhibitory activity of this compound against USP7 or other DUBs has not been characterized. nih.gov

Given the absence of evidence for DUB inhibition by this compound, no mechanism of inhibition can be proposed.

P2X7 Receptor Antagonism

While direct studies on this compound are not available, research into related compounds suggests that the 3,5-dichloropyridine skeleton is a critical feature for P2X7 receptor antagonism. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making its antagonists potential therapeutic agents. nih.gov

Screening of chemical libraries has identified dichloropyridine-based analogues as novel P2X7 receptor antagonists. Structure-activity relationship (SAR) studies on this class of compounds have emphasized that the 3,5-disubstituted chlorides on the pyridine skeleton are crucial for their antagonistic activity. The presence of these chloro-substituents, combined with a linker and a hydrophobic group, can lead to potent P2X7 antagonism, with some optimized analogues exhibiting IC₅₀ values in the low nanomolar range. These antagonists have been shown to block the release of the pro-inflammatory cytokine IL-1β in cellular assays.

ALK2 Kinase Inhibition and Selectivity Studies

There is no specific data reporting the activity of this compound as an inhibitor of Activin receptor-like kinase 2 (ALK2). ALK2, also known as ACVR1, is a serine/threonine receptor kinase implicated in rare diseases such as fibrodysplasia ossificans progressiva (FOP). nih.govcancer.gov The development of small molecule inhibitors for ALK2 is an active area of research. nih.govnih.gov Various heterocyclic scaffolds, including those containing pyridine or piperazine moieties, have been explored. For instance, modifications to a pyrazolo[1,5-a]pyrimidine core, such as replacing an ether linkage with a piperazine, have been shown to improve potency and metabolic stability in some ALK2 inhibitor series. nih.gov However, the inhibitory potential and selectivity profile of this compound against ALK2 remain uninvestigated.

Antiviral Activities, with a focus on specific pathogens (e.g., Potato Virus Y (PVY))

The piperazine moiety is a recognized pharmacophore in the development of antiviral agents. nih.gov Although this compound has not been specifically tested against Potato Virus Y (PVY), a significant plant pathogen, related research on other piperazine-containing molecules demonstrates their potential in this area.

A study focused on developing new anti-PVY agents synthesized a series of 1,3,5-triazine derivatives incorporating a piperazine structure. nih.govnih.gov Several of these compounds exhibited potent anti-PVY activity. nih.gov The most promising compound from this series, designated C35, demonstrated curative, protective, and direct inactivation activities against PVY that were comparable or superior to established antiviral agents like ningnanmycin and moroxydine hydrochloride. nih.gov Molecular docking studies suggested that these compounds may exert their effect by forming hydrogen bonds with key amino acid residues of the PVY capsid protein. nih.gov

Table 1: Anti-PVY Activity of a Piperazine-Containing Compound (C35) Compared to Controls This table presents data for a 1,3,5-triazine derivative containing a piperazine structure, not this compound itself.

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

| Compound C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 |

| Ningnanmycin | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 |

| Moroxydine Hydrochloride | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 |

Data sourced from a 2023 study on 1,3,5-triazine derivatives. nih.gov

Curative, Protective, and Inactivation Activities

Studies on piperazine-containing 1,3,5-triazine derivatives have demonstrated notable antiviral activities against Potato Virus Y (PVY). These activities are categorized as curative, protective, and inactivation, each representing a different mode of antiviral action. For instance, a synthesized compound, C35, which shares the piperazine structural motif, exhibited curative, protective, and inactivation activities of 53.3 ± 2.5%, 56.9 ± 1.5%, and 85.8 ± 4.4%, respectively. nih.gov These values are comparable to the commercial control agent ningnanmycin and superior to moroxydine hydrochloride, indicating a strong potential for these types of compounds in controlling PVY. nih.govmdpi.com

The curative activity refers to the compound's ability to inhibit viral replication and spread after the plant has been infected. Protective activity, on the other hand, involves preventing the virus from establishing an infection when applied before viral exposure. Inactivation activity signifies the compound's capacity to directly render the virus non-infectious upon contact. The high inactivation activity of these compounds is particularly noteworthy, suggesting a direct interaction with viral particles. mdpi.com

| Compound/Agent | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| C35 (piperazine derivative) | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 |

| Ningnanmycin (Control) | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 |

| Moroxydine Hydrochloride (Control) | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 |

Molecular Docking with Viral Proteins (e.g., PVY CP)

To understand the molecular basis of the observed antiviral activity, molecular docking studies have been performed. These computational simulations predict the binding orientation and affinity of a ligand to a target protein. In the case of piperazine derivatives, the coat protein (CP) of Potato Virus Y (PVY) has been a primary target. nih.gov

Molecular docking studies have revealed that compounds containing the piperazine moiety can effectively bind to the PVY CP. For example, the derivative C35 was found to form hydrogen bonds with the glutamic acid residue at position 150 (GLU 150) of the PVY CP. nih.gov This interaction is believed to be a key factor in its antiviral activity, providing a theoretical foundation for the observed curative, protective, and inactivation effects. The ability to form stable interactions with the viral coat protein can interfere with crucial viral processes such as assembly, disassembly, and transmission. nih.govnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The relationship between the chemical structure of this compound and its biological activity is a critical area of investigation for optimizing its therapeutic potential.

Influence of Pyridine and Piperazine Ring Substitutions on Potency and Selectivity

Modifications to both the pyridine and piperazine rings have a profound impact on the potency and selectivity of these compounds. The versatile nature of the piperazine ring allows for a wide range of structural modifications that can fine-tune its pharmacological activity. nih.gov

Substituents on the pyridine ring are crucial for activity. The presence and position of various groups can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of substituents on the pyridine nucleus was found to be a determining factor for analgesic and anti-inflammatory properties. mdpi.com

Similarly, substitutions on the piperazine ring are critical for inhibitory activity. nih.gov Studies on various piperazine derivatives have shown that the nature of the substituent on the nitrogen atom of the piperazine ring can significantly affect the biological response. nih.gov For example, in a series of chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be important for their antiproliferative activity. nih.gov

Role of Conformational Flexibility and Rigidity on Biological Outcomes

The conformational flexibility of the piperazine ring plays a significant role in the biological activity of its derivatives. The ability of the piperazine ring to adopt different conformations, such as chair and boat forms, allows for optimal binding to target proteins. researchgate.net However, a certain degree of rigidity can also be beneficial.

Research on nucleozin analogs, which feature a piperazine ring, has highlighted the importance of this structural element for maintaining anti-influenza activity. More flexible analogs showed a loss of activity, suggesting that the conformational constraints imposed by the piperazine ring are necessary for effective interaction with the target. researchgate.net Conversely, in other systems, introducing rigidity through bicyclic structures like 2,5-diazabicyclo[2.2.1]heptane has been shown to enhance binding ability compared to more flexible piperazine analogs. nih.gov

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For piperazine-based ligands, several key pharmacophoric features have been identified. These typically include a positive ionizable group, an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group. researchgate.net

In the context of serotonin transporter ligands, a proposed pharmacophore model for piperazine-based compounds highlights the spatial arrangement of these features as crucial for binding. researchgate.net For this compound and its analogs, the dichlorinated pyridine ring likely serves as a key hydrophobic and aromatic feature, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and a positive ionizable center upon protonation.

Computational and Experimental Approaches for SAR Derivation

A combination of computational and experimental methods is employed to derive the structure-activity relationships of these compounds.

Computational Approaches:

Molecular Docking: As mentioned earlier, this technique is used to predict the binding mode and affinity of a ligand to its target protein, providing insights into key interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be generated to correlate the 3D structural properties of molecules with their biological activities. These models help in understanding the structural requirements for activity and in designing more potent analogs. nih.gov

Conformational Analysis: Computational methods are used to study the preferred conformations of molecules and their rotational energy barriers, which is crucial for understanding how they fit into a receptor's binding site. nih.gov

Experimental Approaches:

Synthesis of Analogs: A systematic synthesis of derivatives with modifications at different positions of the lead compound is a fundamental experimental approach. polyu.edu.hk

In Vitro Biological Assays: The synthesized analogs are then tested in various in vitro assays to determine their biological activity, such as their ability to inhibit viral replication or enzyme activity. nih.gov

X-ray Crystallography: This technique can provide the precise three-dimensional structure of a ligand bound to its target protein, offering definitive insights into the binding mode and guiding further drug design. mdpi.com

Through the iterative application of these computational and experimental strategies, a comprehensive understanding of the SAR for this compound and its derivatives can be achieved, facilitating the development of more effective antiviral agents.

In Vitro Biological Efficacy Assessments

In vitro studies are fundamental to characterizing the biological activity of a compound at the cellular and molecular level. This section reviews the available data on this compound from various in vitro assays.

Enzyme Inhibition Assays

A thorough search of scientific databases and literature reveals a lack of specific studies investigating the direct inhibitory effects of this compound on specific enzymes. While the broader class of piperazine-containing molecules has been explored for various enzyme inhibitory activities, such as dipeptidyl peptidase-IV (DPP-IV) inhibition, data pertaining specifically to this compound is not publicly available.

Cell-Based Reporter Assays

Cell-based reporter assays are instrumental in studying the modulation of specific cellular signaling pathways. Despite the utility of these assays, there is no available published data detailing the evaluation of this compound in any specific cell-based reporter assay. Consequently, its effect on pathways such as WNT signaling or others that are frequently investigated using these methods remains uncharacterized in the public domain.

Cell Proliferation and Viability Assays (e.g., in cancer cell lines)

The evaluation of a compound's effect on cell proliferation and viability is a critical step in assessing its potential as a therapeutic agent, particularly in oncology. Numerous studies have investigated the anti-proliferative properties of various complex molecules containing a piperazine moiety against different cancer cell lines. However, specific data from cell proliferation and viability assays for the compound this compound are not found in the reviewed literature. Therefore, its cytotoxic or cytostatic effects against cancer cell lines have not been publicly documented.

Receptor Binding and Functional Assays

Receptor binding assays are crucial for identifying the molecular targets of a compound and understanding its mechanism of action. The piperazine scaffold is present in many compounds known to interact with various receptors. However, a detailed search of the scientific literature did not yield any studies that have specifically reported on the receptor binding profile or functional activity of this compound.

Preclinical In Vivo Efficacy Studies

Preclinical in vivo studies are essential for evaluating the therapeutic potential of a compound in a living organism before it can be considered for human trials.

Drug Development and Preclinical Assessment

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME studies are fundamental to drug development, as they examine the fate of a compound from administration to elimination. These pharmacokinetic properties are crucial for predicting a drug's disposition and potential for efficacy and toxicity in humans.

The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability. These assessments are typically conducted in vitro using liver microsomes or hepatocytes from various species, including humans. google.com The primary goal is to estimate the intrinsic clearance (CLint) of the compound, which reflects the inherent ability of liver enzymes to metabolize the drug. google.com

For 1-(3,5-Dichloropyridin-4-yl)piperazine, this would involve incubating the compound with hepatic microsomes, which contain key drug-metabolizing enzymes like the Cytochrome P450 (CYP450) family. The concentration of the parent compound is measured over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). google.com A high rate of metabolism suggests that the compound may be cleared quickly in the body, potentially leading to a short duration of action. Conversely, very low metabolism could lead to drug accumulation and potential toxicity.

Table 1: Representative In Vitro Metabolic Stability Data for this compound in Liver Microsomes (Note: The following data are illustrative and serve as an example of typical results from such an assay.)

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

| Dog | 52 | 13.3 |

| Monkey | 60 | 11.6 |

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from circulating substances. Various in vitro models are used to predict BBB penetration, such as cell-based assays using brain endothelial cells that form a monolayer mimicking the BBB.

The permeability of this compound would be assessed by applying the compound to one side of the cell monolayer (the "blood" side) and measuring its rate of appearance on the other side (the "brain" side). This provides an apparent permeability coefficient (Papp), which helps classify the compound's potential for CNS penetration. Low permeability might necessitate medicinal chemistry efforts to modify the molecule, while high permeability would be favorable for a CNS-acting drug.

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models (e.g., rats, mice) to understand the compound's behavior in a whole organism. After administration, blood samples are collected at various time points to determine key PK parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Bioavailability (F), which is the fraction of an administered dose that reaches systemic circulation, is a critical parameter determined in these studies. For an orally administered drug, bioavailability is influenced by absorption and first-pass metabolism. Studies assessing the PK profile of this compound would provide essential information for predicting its behavior in humans.

Computational Prediction of ADME and Pharmacokinetic Properties

In the early stages of drug discovery, computational or in silico models are invaluable for predicting ADME properties, thereby reducing the time and cost associated with extensive experimental testing. These models use the chemical structure of a compound to estimate properties like solubility, lipophilicity (LogP), plasma protein binding, and potential for BBB penetration.

For this compound, various software platforms could be used to generate predictions. For instance, models might predict that its dichloropyridinyl and piperazine (B1678402) moieties influence its polarity and size, which are key factors in membrane permeability and interaction with metabolic enzymes. These predictions help prioritize which compounds to advance to more resource-intensive in vitro and in vivo testing.

Table 2: Example of Computationally Predicted Properties for this compound (Note: These values are hypothetical and represent typical outputs from ADME prediction software.)

| Property | Predicted Value | Implication |

| Molecular Weight | 232.1 g/mol | Compliant with drug-likeness guidelines |

| LogP | 1.6 | Indicates moderate lipophilicity, favorable for permeability |

| Aqueous Solubility | Moderate | Suggests potential for good absorption |

| BBB Permeation | Likely | Favorable for a CNS-targeted compound |

| Human Intestinal Absorption | >90% | Predicts good oral absorption |

Safety Pharmacology and Tolerability Studies

Safety pharmacology studies are designed to investigate potential undesirable effects of a drug on vital physiological functions. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate a core battery of tests assessing the central nervous, cardiovascular, and respiratory systems.

For this compound, these studies would be conducted in animals to identify any adverse effects on functions like motor activity, behavior, blood pressure, heart rate, ECG, and respiration. These assessments are performed at exposures within and above the expected therapeutic range to establish a safety margin. Tolerability studies help determine the maximum tolerated dose (MTD), providing critical information for the design of future toxicology studies.

Optimization of Drug-Like Properties for Translational Research

Translational research aims to bridge the gap between preclinical findings and clinical application. Optimizing a compound's "drug-like" properties is essential for this transition. This involves a multi-parameter optimization process where medicinal chemists refine the molecule's structure to enhance its ADME and safety profile while maintaining or improving its potency.

For this compound, this could involve synthesizing analogs to improve metabolic stability, enhance permeability, or reduce off-target activity identified in safety pharmacology screens. For example, if the initial compound shows rapid metabolism, modifications might be made to block the metabolic site. This iterative process of design, synthesis, and testing is crucial for developing a lead candidate with the highest probability of success in clinical trials.

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations (e.g., Density Functional Theory for nucleophilicity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of 1-(3,5-Dichloropyridin-4-yl)piperazine. nih.govscirp.org DFT studies can determine various reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electron affinity, ionization potential, and chemical potential. nih.gov

The nucleophilicity of the piperazine (B1678402) ring, a key feature for its chemical reactivity and potential biological interactions, can be quantitatively assessed. The nitrogen atoms of the piperazine moiety are generally the most nucleophilic centers. DFT calculations can map the electrostatic potential (ESP) surface, visually representing the electron-rich regions susceptible to electrophilic attack. The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. physchemres.org A smaller energy gap suggests higher reactivity. For derivatives of 2,3-dichloropyridine, DFT studies have been used to investigate their structural, vibrational, and electronic properties, providing a foundation for understanding the behavior of related compounds like this compound. scholarsresearchlibrary.com

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Electrostatic Potential | Maps electron density and nucleophilic/electrophilic sites |

Molecular Docking and Scoring for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies are crucial for identifying potential biological targets and understanding its binding mode at the molecular level. The process involves preparing the 3D structure of the ligand and the target protein, followed by a systematic search of the conformational space to find the most stable binding pose. indexcopernicus.comijpsdronline.com

Docking simulations for piperazine-containing compounds have been extensively used to predict their binding affinity and interactions with various receptors. bohrium.comrsc.org The scoring functions, such as Glide Gscore, are then used to rank the different poses based on their predicted binding affinity. indexcopernicus.comijpsdronline.com Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein's active site. ijpsdronline.com For instance, in studies of piperazin-1-ylpyridazine derivatives, the pyridazine (B1198779) and carboxamide nuclei were found to be involved in hydrogen bond formation, while the benzyl (B1604629) or phenyl nucleus participated in π-π stacking interactions. ijpsdronline.com Similar interactions would be anticipated for the dichloropyridinyl and piperazine moieties of this compound.

Table 2: Typical Molecular Docking Output for a Ligand-Protein Complex

| Parameter | Description | Example Value |

|---|---|---|

| Docking Score (e.g., Glide Gscore) | Predicted binding affinity (more negative is better) | -8.5 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed | 2 (with Ser120, Gly121) |

| Hydrophobic Interactions | Key residues involved in hydrophobic contacts | Val65, Leu88, Ile150 |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a series of analogs of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. nih.gov

The development of a QSAR model involves aligning a set of structurally related compounds and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). Statistical methods, such as partial least squares (PLS), are then used to build a correlation between these descriptors and the observed biological activity. sustech.edu The resulting QSAR model can be visualized through contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity. nih.gov These models are valuable for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogs. nih.gov

Table 3: Key Components of a 3D-QSAR Study

| Component | Purpose |

|---|---|

| Training Set | A set of molecules with known activity used to build the model |

| Test Set | An independent set of molecules used to validate the model's predictive power |

| Molecular Alignment | Superimposing the molecules to ensure a consistent frame of reference |

| CoMFA/CoMSIA Fields | Calculation of steric, electrostatic, and other fields around the molecules |

| PLS Analysis | Statistical method to correlate the fields with biological activity |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture obtained from molecular docking. ijpsdronline.comnih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and provide insights into the flexibility of both the ligand and the protein. nih.govnih.gov

For the complex of this compound with its target protein, an MD simulation would typically be run for several nanoseconds. nih.gov The trajectory of the simulation is then analyzed to calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time suggests that the binding pose is stable. nih.gov Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, and identify the crucial amino acid residues that contribute most to the binding energy. rsc.org

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net The this compound scaffold can be used as a starting point for virtual screening campaigns.

In a ligand-based approach, a known active compound is used as a template to search for other molecules with similar properties. nih.gov Techniques such as 2D fingerprint similarity searching or 3D shape-based screening can be employed. nih.gov In a structure-based virtual screening, a library of compounds is docked into the active site of a target protein, and the top-scoring compounds are selected for further investigation. researchgate.net The piperazine scaffold is a common feature in many bioactive molecules and is often used in the design of compound libraries for virtual screening. researchgate.netmdpi.com

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for 1-(3,5-Dichloropyridin-4-yl)piperazine

A critical first step in the development of this compound is the comprehensive identification of its biological targets. The arylpiperazine structure is a well-established pharmacophore known to interact with a wide array of proteins, particularly receptors in the central nervous system (CNS). mdpi.comresearchgate.net Future research should therefore prioritize broad-based screening campaigns to uncover novel bioactivities.

Key strategies would include:

Phenotypic Screening: Employing high-throughput screening against diverse cell lines (e.g., cancer, neuronal, immune cells) to identify any pronounced effects on cell viability, proliferation, or function. This approach can reveal unexpected therapeutic potential without a priori knowledge of the target.

Target-Based Screening: Given the prevalence of arylpiperazines as CNS agents, a focused screening panel against G-protein coupled receptors (GPCRs), especially serotonergic and dopaminergic receptors, is warranted. nih.govajpbp.comajpbp.com Furthermore, considering the anticancer activity of many piperazine (B1678402) derivatives, screening against various protein kinases and signaling pathway components like Bcl-2 and tubulin could yield valuable hits. mdpi.com

Chemical Proteomics: Advanced techniques such as affinity chromatography-mass spectrometry can be used to "pull down" binding partners of this compound directly from cell lysates, providing an unbiased map of its molecular interactions.

Based on the known activities of related scaffolds, potential target classes for this compound are diverse and clinically significant.

| Potential Target Class | Rationale | Examples of Related Drug Targets |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Arylpiperazine is a classic pharmacophore for CNS receptors. mdpi.com | Serotonin Receptors (5-HT1A, 5-HT2A/2C), Dopamine Receptors (D2, D3). researchgate.netnih.gov |

| Protein Kinases | The piperazine ring is a core component of many kinase inhibitors. researchgate.net | Cyclin-Dependent Kinases (CDK4/6), Anaplastic Lymphoma Kinase (ALK). nih.govmdpi.com |

| Nuclear Receptors | Arylpiperazine derivatives have shown activity against the Androgen Receptor (AR). nih.govfrontiersin.org | Androgen Receptor (AR). researchgate.net |

| Cytoskeletal Proteins | Some arylpiperazines disrupt microtubule dynamics. mdpi.com | Tubulin. |

| Ion Channels | Dihydropyridine-containing drugs are well-known calcium-channel blockers. nih.gov | Voltage-gated calcium channels. |

Rational Design and Synthesis of Next-Generation Analogues with Improved Profiles

Once a primary biological target or activity is identified, the rational design and synthesis of next-generation analogues will be essential to optimize potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple avenues for chemical modification. While approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen positions, recent advances in C-H functionalization open up possibilities for creating novel analogues with enhanced three-dimensional complexity. mdpi.comresearchgate.net

Future synthetic campaigns should explore:

Modification of the Dichloropyridine Ring: Systematic replacement of one or both chlorine atoms with other substituents (e.g., fluorine, trifluoromethyl, methoxy (B1213986) groups) to probe electronic and steric effects on target binding.

Substitution at the N4-Position: Alkylation or arylation of the second piperazine nitrogen to extend the molecule towards additional binding pockets or to modulate physicochemical properties like solubility and cell permeability.

C-H Functionalization of the Piperazine Ring: Utilizing modern synthetic methods, such as photoredox catalysis, to introduce substituents directly onto the carbon atoms of the piperazine ring, thereby improving target affinity and specificity. mdpi.com

| Modification Strategy | Synthetic Approach | Potential Improvement | Reference Methodologies |

|---|---|---|---|

| Varying Pyridine (B92270) Substituents | Nucleophilic Aromatic Substitution (SNAr) | Modulate target affinity and selectivity. | mdpi.com |

| N4-Alkylation/Arylation | Reductive Amination, Buchwald-Hartwig Amination | Improve pharmacokinetic profile (ADME), explore new binding interactions. | nih.gov |

| Piperazine Ring C-H Functionalization | Photoredox Catalysis, Directed Lithiation | Increase structural diversity, enhance potency and stereoselectivity. | mdpi.comnih.gov |

Investigation of Combination Therapeutic Strategies

For complex diseases like cancer, combination therapy is the standard of care. Arylpiperazine derivatives are considered valuable candidates for such strategies due to their potential to modulate multiple signaling pathways. mdpi.comnih.gov For instance, the arylpiperazine-containing drug Doxazosin has been shown to sensitize tumor cells to the effects of tyrosine kinase inhibitors. mdpi.com

Should this compound or its optimized analogues demonstrate significant activity in a particular disease model (e.g., a specific cancer type), a logical translational step is to evaluate its efficacy in combination with established therapeutic agents. The goal would be to identify synergistic interactions that could lead to enhanced efficacy, reduced dosages of one or both agents, and the potential to overcome drug resistance.

Application of Advanced Drug Discovery Technologies (e.g., Fragment-Based Drug Discovery, AI-driven approaches)

Modern drug discovery can be significantly accelerated through the use of advanced computational and screening technologies.

Fragment-Based Drug Discovery (FBDD): This approach identifies low-molecular-weight fragments that bind weakly to a target, which are then optimized into potent leads. nih.gov The core structure of this compound could be treated as a "fragment" to be elaborated upon. Alternatively, the dichloropyridine and piperazine motifs could be used as starting points in an FBDD campaign to build novel molecules with improved ligand efficiency. azoai.com

AI-Driven Approaches: Artificial intelligence and machine learning are revolutionizing drug design. nih.gov Generative AI models, analogous to the large language models used in other fields, can design vast virtual libraries of novel piperazine analogues. eu-openscreen.eu These models can be trained to optimize for multiple parameters simultaneously, including predicted binding affinity, metabolic stability, and synthetic accessibility, thereby prioritizing the most promising candidates for synthesis and testing. eu-openscreen.eursc.org

Addressing Challenges in the Development of Piperazine-Based Therapeutics

While the piperazine scaffold is highly valuable, its development is not without challenges. A primary hurdle has been the lack of efficient and reliable methods to access carbon-substituted piperazines, which has limited their structural diversity. researchgate.netnih.gov The presence of a second nitrogen atom in the ring can complicate synthetic reactions that are otherwise successful for simpler heterocycles like piperidine. nih.gov Overcoming these synthetic barriers through the development of novel catalytic systems is a key area of future research. mdpi.com

Beyond synthesis, general drug development challenges must be addressed. These include achieving high selectivity for the desired biological target to minimize off-target side effects, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile for favorable drug-like properties, and developing scalable and cost-effective manufacturing processes suitable for clinical and commercial supply. nih.gov

Potential for Repurposing and Novel Therapeutic Applications

Drug repurposing, or finding new uses for existing compounds, offers a lower-risk and potentially faster path to market compared to traditional de novo drug discovery. researchgate.net Given the broad spectrum of biological activities associated with the arylpiperazine scaffold—spanning CNS disorders, cancer, and inflammatory conditions—this compound is an excellent candidate for a repurposing strategy. mdpi.comresearchgate.netresearchgate.net

A successful precedent is the drug Naftopidil, an arylpiperazine originally developed for benign prostatic hyperplasia, which was later found to possess anticancer properties. mdpi.com A systematic screening of this compound and its early-stage analogues against a wide range of disease models could uncover unexpected and valuable new therapeutic applications, maximizing the translational potential of the chemical scaffold.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(3,5-Dichloropyridin-4-yl)piperazine, and how are intermediates characterized?

- Methodology :

- Step 1 : Cyclization of diamines (e.g., ethylenediamine derivatives) under reflux with chloroacetyl chloride to form the piperazine core.

- Step 2 : Introduce the 3,5-dichloropyridin-4-yl group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Characterization : Use elemental analysis (C, H, N), FT-IR for functional groups (C-Cl, N-H), and NMR (¹H/¹³C) to confirm substitution patterns. Mass spectrometry (HRMS) validates molecular weight .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Key Spectral Peaks (NMR) |

|---|---|---|---|

| Piperazine core formation | Chloroacetyl chloride, DCM, 0°C | 75 | δ 3.5 ppm (piperazine CH₂) |

| Pyridine substitution | 3,5-Dichloro-4-iodopyridine, Pd(OAc)₂, 100°C | 62 | δ 8.2 ppm (pyridine H) |

Q. How is the local anesthetic activity of this compound evaluated experimentally?

- Methodology :

- In vivo models : Use infiltration anesthesia in rodents (e.g., rat paw edema) to measure latency to pain response.

- Controls : Compare with lidocaine or bupivacaine.

- Statistical analysis : Calculate mean effective dose (ED₅₀) and standard deviation across test groups. Toxicity is assessed via LD₅₀ in acute exposure studies .

- Data Table :

| Compound | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Toxicity Class |

|---|---|---|---|

| Test Compound | 12.3 ± 1.2 | 145 ± 8.2 | Low toxicity |

| Lidocaine | 8.5 ± 0.9 | 65 ± 5.1 | Moderate toxicity |

Q. What spectroscopic and crystallographic techniques are used for structural elucidation?

- Techniques :

- X-ray crystallography : Resolve supramolecular interactions (e.g., hydrogen bonding, π-π stacking) in inclusion complexes .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···H, N···H) to explain stability .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most piperazine derivatives) .

Advanced Research Questions

Q. How can structural modifications balance reduced toxicity and retained bioactivity in piperazine derivatives?

- Methodology :

- Beta-cyclodextrin inclusion : Reduces toxicity by masking reactive groups but may lower activity due to steric hindrance. Monitor via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

- Bioisosteric replacement : Replace chlorine with trifluoromethyl (-CF₃) to enhance metabolic stability while retaining lipophilicity. Validate via pharmacokinetic studies (plasma half-life, clearance) .

Q. What is the role of this compound in CO₂ capture systems, and how are parameters optimized?

- Methodology :

- Solvent design : Blend with K₂CO₃ and nanoparticles (e.g., SiO₂) in PTFE membrane contactors to enhance CO₂ absorption kinetics.

- Parametric analysis : Vary flow rates (0.1–1.0 L/min), temperature (25–60°C), and concentration (0.1–1.0 M) to optimize capture efficiency. Use gas chromatography to quantify CO₂ absorption rates .

- Data Table :

| Piperazine Conc. (M) | Flow Rate (L/min) | CO₂ Absorption (%) | Solvent Degradation Rate (%) |

|---|---|---|---|

| 0.5 | 0.5 | 78.3 | 2.1 |

| 1.0 | 0.2 | 92.4 | 5.8 |

Q. How do protonation states of piperazine linkers influence PROTAC design?

- Methodology :

- pKa determination : Use Sirius T3 platform to measure experimental pKa. Compare with in silico predictions (MoKa software) for derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) .

- PROTAC stability : At physiological pH (7.4), protonated piperazine enhances solubility but may reduce membrane permeability. Balance via logP optimization (target 2–3) .

Q. What computational strategies guide bioisosteric replacement of piperazine in drug candidates?

- Methodology :

- Molecular docking : Screen piperazine analogs (e.g., homopiperazine, pyridylpiperazine) against target receptors (e.g., 5-HT₁A) to assess binding affinity .

- QSAR models : Correlate substituent electronegativity (Hammett σ) with antiplatelet IC₅₀ values to prioritize synthetic targets .

Q. How are biosynthetic pathways of strained piperazine alkaloids exploited for biomimetic synthesis?

- Methodology :

- Enzymatic studies : Identify nonribosomal peptide synthetases (NRPS) in fungal strains that catalyze dityrosine piperazine formation. Use isotopic labeling (¹³C-glucose) to trace intermediates .

- Cascade reactions : Mimic methylation-triggered stereoselective cyclization via organocatalysts (e.g., proline derivatives) in non-aqueous media .

Data Contradiction Analysis

Q. How to resolve discrepancies between predicted and observed antiplatelet activity in modified piperazines?

- Approach :

- In vitro assays : Compare ADP-induced platelet aggregation inhibition (human PRP) with computational predictions (e.g., molecular dynamics simulations of Cl⁻ interactions).

- Structural tweaks : If beta-cyclodextrin reduces activity, introduce hydrophilic spacers (e.g., PEG) to improve target engagement without increasing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。